3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with the molecular formula C26H19NO3 and a molecular weight of 393.44 g/mol This compound is known for its unique structure, which includes a cyclopenta[b]quinoline core and a phenoxyphenyl group
Scientific Research Applications
3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-phenoxybenzaldehyde with cyclopenta[b]quinoline-9-carboxylic acid under acidic or basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Mechanism of Action
The mechanism of action of 3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
- 3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-8-carboxylic acid
- 3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-7-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
726157-23-9 |
---|---|
Molecular Formula |
C26H19NO3 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[(3-phenoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C26H19NO3/c28-26(29)24-21-11-4-5-12-23(21)27-25-18(13-14-22(24)25)15-17-7-6-10-20(16-17)30-19-8-2-1-3-9-19/h1-12,15-16H,13-14H2,(H,28,29) |
InChI Key |
QSWDAWGZMHQXGM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)O |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.